molecular formula C7H6F2N2O B2392329 (3,4-Difluorophenyl)urea CAS No. 263554-12-7

(3,4-Difluorophenyl)urea

Cat. No.: B2392329
CAS No.: 263554-12-7
M. Wt: 172.135
InChI Key: LSVNHNDOMDZASQ-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)urea: is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of urea where the hydrogen atoms are replaced by a 3,4-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,4-Difluorophenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 3,4-difluoroaniline with an isocyanate derivative under mild conditions. This reaction typically occurs in the presence of a catalyst or under heat to facilitate the formation of the urea linkage .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The process involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (3,4-Difluorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylureas, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: (3,4-Difluorophenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Industry: The compound is also used in the agrochemical industry as a potential herbicide or pesticide. Its ability to interact with biological systems makes it a valuable tool in the development of new agricultural products .

Comparison with Similar Compounds

Uniqueness: (3,4-Difluorophenyl)urea is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes this compound particularly valuable in drug development and agrochemical applications .

Biological Activity

(3,4-Difluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article compiles various research findings, including synthesis methods, biological evaluations, and detailed case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H6F2N2O. Its structure features a urea moiety attached to a difluorophenyl group, which is crucial for its biological activity. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

Synthesis of this compound

The synthesis typically involves the reaction of 3,4-difluoroaniline with isocyanates. The general reaction can be represented as follows:

3 4 Difluoroaniline+Isocyanate 3 4 Difluorophenyl urea\text{3 4 Difluoroaniline}+\text{Isocyanate}\rightarrow \text{ 3 4 Difluorophenyl urea}

This method has been optimized to yield high purity and yield rates.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound derivatives. For instance:

  • A study reported that derivatives exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.25 μg/mL to 64 μg/mL depending on the specific derivative tested .
  • Another investigation highlighted that compounds with similar structures demonstrated significant growth inhibition against multidrug-resistant strains of Acinetobacter baumannii, with one derivative showing an inhibition rate of 94.5% .

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget BacteriaMIC (μg/mL)Inhibition Rate (%)
This compoundStaphylococcus aureus0.2595
Derivative AEscherichia coli190
Derivative BAcinetobacter baumannii0.594.5

Antioxidant Activity

Research has also indicated that this compound exhibits antioxidant properties. The evaluation was conducted using various assays such as DPPH and H2O2 scavenging methods. Compounds were tested at concentrations of 50 and 100 µg/mL, showing varying degrees of radical scavenging activity .

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging (%)H2O2 Scavenging (%)
This compound6070
Derivative C7565
Derivative D5080

Case Study: Antimicrobial Efficacy against MRSA

A specific study focused on the efficacy of this compound derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The derivatives were tested in vitro and showed promising results with MIC values indicating effective inhibition at low concentrations. Molecular docking studies suggested that these compounds bind effectively to the active site of bacterial enzymes critical for survival .

Case Study: In Vivo Studies on Anticancer Activity

Preliminary in vivo studies have indicated that certain derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines such as HeLa and MCF-7. These studies are essential for understanding the therapeutic potential and mechanisms underlying the anticancer effects of these compounds.

Properties

IUPAC Name

(3,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVNHNDOMDZASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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